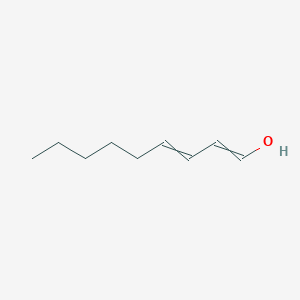![molecular formula C19H19BrN2O5S B14188115 Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- CAS No. 918666-88-3](/img/structure/B14188115.png)
Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- is a complex organic compound with a molecular formula of C19H19N2O5SBr. This compound is characterized by the presence of a benzoic acid core substituted with a bromine atom and a piperidinylsulfonylbenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- typically involves multiple steps. One common method starts with the bromination of benzoic acid to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of
Properties
CAS No. |
918666-88-3 |
|---|---|
Molecular Formula |
C19H19BrN2O5S |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
5-bromo-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C19H19BrN2O5S/c20-14-6-9-17(16(12-14)19(24)25)21-18(23)13-4-7-15(8-5-13)28(26,27)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)(H,24,25) |
InChI Key |
BCXHIWWUQGYKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)

![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)


![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)


![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)


![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
